molecular formula C17H23N5O B2414436 1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034233-62-8

1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2414436
CAS No.: 2034233-62-8
M. Wt: 313.405
InChI Key: RMIYASUVADFMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that features a unique combination of cyclohexyl, pyrazole, and pyridine moieties

Properties

IUPAC Name

1-cyclohexyl-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-22-12-14(11-20-22)16-8-7-13(9-18-16)10-19-17(23)21-15-5-3-2-4-6-15/h7-9,11-12,15H,2-6,10H2,1H3,(H2,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIYASUVADFMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl scaffold is synthesized via palladium-catalyzed coupling. A representative procedure involves:

Reactants :

  • 5-Bromo-3-pyridinecarboxaldehyde
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Base: K₂CO₃ (2 equiv)
  • Solvent: DME/H₂O (4:1)
  • Temperature: 80°C, 12 h

Outcome :
6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbaldehyde is obtained in 78% yield after silica gel chromatography.

Functional Group Interconversion

The aldehyde is reduced to the corresponding alcohol using NaBH₄ (89% yield) and subsequently converted to the amine via a Curtius rearrangement or Gabriel synthesis.

Urea Bond Formation Strategies

Azide-Carbonylation Protocol

Adapting the method from, the urea is formed via a one-pot reaction between an azide and amine under CO₂ atmosphere:

General Procedure GP4 :

  • Reactants :
    • (6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl azide (1 equiv)
    • Cyclohexylamine (1 equiv)
    • Catalyst: PPhMe₂ (10 mol%)
    • CO₂ pressure: 1 atm
  • Conditions :

    • Solvent: CH₃CN
    • Temperature: 25°C
    • Duration: 5 min
  • Workup :

    • Extract with ethyl acetate (2×)
    • Dry over MgSO₄
    • Purify via flash chromatography (EtOAc/n-heptane)

Yield : 85%.

Mechanistic Insight :
The azide reacts with CO₂ to form an isocyanate intermediate, which couples with cyclohexylamine via nucleophilic addition-elimination.

Isocyanate-Amine Coupling

Step 1: Isocyanate Synthesis
(6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl isocyanate is prepared via:

  • Phosgenation of the corresponding amine (0°C, THF, 2 h)
  • Alternative: Triphosgene (0.3 equiv) with Et₃N (2 equiv).

Step 2: Urea Formation
React isocyanate with cyclohexylamine (1.1 equiv) in anhydrous THF (0°C → RT, 4 h). Yield: 76%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Advantages Limitations
Azide Carbonylation 85 Mild conditions, one-pot Requires CO₂ pressure
Isocyanate-Amine 76 High purity Hazardous phosgene derivatives
Carbodiimide-Mediated 68* No gaseous reagents Lower yields, side reactions

*Theoretical yield based on analogous reactions.

Scalability and Industrial Considerations

  • Azide Route : Preferred for large-scale synthesis due to minimal byproducts and compatibility with continuous-flow CO₂ systems.
  • Safety : Azide handling requires strict temperature control (<40°C) to prevent decomposition.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 8.41 (s, 1H, pyrazole-H)
  • δ 7.92 (d, J=8.1 Hz, 1H, pyridine-H)
  • δ 4.32 (s, 2H, CH₂NH)
  • δ 3.91 (s, 3H, N-CH₃)

13C NMR (100 MHz, CDCl₃) :

  • δ 158.1 (C=O)
  • δ 148.7 (pyridine-C)
  • δ 138.2 (pyrazole-C)

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired therapeutic or biological outcome .

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-3-((6-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea: Lacks the methyl group on the pyrazole ring.

    1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)urea: Has a different substitution pattern on the pyridine ring.

    1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)urea: The pyrazole ring is substituted at a different position.

Uniqueness

The uniqueness of 1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds .

Biological Activity

1-Cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea, a compound of significant interest in medicinal chemistry, has been investigated for its biological activity, particularly in the context of cancer therapy and anti-inflammatory applications. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N5O, with a molecular weight of 313.405 g/mol. The compound features a complex structure that includes a cyclohexyl group, a pyrazole moiety, and a pyridine ring, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Reacting 1-methyl-1H-pyrazole-4-carbaldehyde with suitable reagents.
  • Synthesis of the Pyridine Derivative : Coupling with a pyridine derivative to form an intermediate.
  • Final Coupling : The intermediate is then reacted with cyclohexyl isocyanate to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance:

  • A study by Bouabdallah et al. demonstrated that related pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including Hep-2 and P815, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
CompoundCell LineIC50 (mg/mL)
Derivative 1Hep-23.25
Derivative 2P81517.82

Furthermore, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer types:

CompoundCell LineIC50 (µM)
Compound AMCF70.01
Compound BNCI-H4600.03
Compound CSF-26831.5

These findings suggest that modifications in the structure can lead to enhanced anticancer activity .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have also been explored for their anti-inflammatory effects. Research indicates that certain derivatives can inhibit inflammatory pathways effectively, which could be beneficial in treating conditions characterized by excessive inflammation .

The exact mechanism by which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell proliferation and inflammatory responses.

Case Studies

A notable case study involved testing the compound against various cancer cell lines using MTT assays to evaluate cell viability post-treatment. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, further supporting its potential as an anticancer agent.

Q & A

Q. Q: What are established synthetic routes for 1-cyclohexyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea?

A: The compound can be synthesized via coupling reactions involving pyrazole-containing intermediates. A general method involves:

Curtius Reaction : Reacting 4-hydroxymethylpyrazole-3-carbonyl azides with cyclohexylamine under anhydrous toluene at reflux, followed by solvent removal and crystallization (ethanol-acetic acid mixture) .

Alternative Pathway : Using pyrazolooxazinone intermediates with amines in chloroform, followed by reflux and purification .
Key Considerations : Monitor regioselectivity during pyrazole substitution and confirm urea linkage via FTIR (N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

Intermediate Purification Challenges

Q. Q: How can intermediates like 4-hydroxymethylpyrazole derivatives be purified effectively?

A: High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) is recommended for isolating polar intermediates. For crystalline products (e.g., pyrazolooxazinones), recrystallization from ethanol-acetic acid (2:1) yields >95% purity .

Structural Confirmation Techniques

Q. Q: What analytical methods validate the structure of this urea derivative?

A:

  • X-ray Crystallography : Resolves regiochemistry of pyrazole and pyridine moieties (e.g., Acta Crystallographica protocols) .
  • NMR : ¹H NMR (DMSO-d6) shows characteristic peaks: cyclohexyl protons (δ 1.2–1.8 ppm), pyridyl CH₂ (δ 4.5–4.7 ppm), and urea NH (δ 6.8–7.2 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H]⁺ ~370 m/z) .

Advanced Reaction Optimization

Q. Q: How can computational methods improve synthetic efficiency?

A: Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in pyrazole substitution. ICReDD’s reaction path search algorithms reduce trial-and-error by identifying optimal conditions (e.g., solvent, temperature) for azide-amine coupling .

Mechanistic Insights into Urea Formation

Q. Q: What is the mechanism of urea bond formation in this compound?

A: The Curtius reaction generates an isocyanate intermediate from azides, which reacts with cyclohexylamine to form the urea bond. Intramolecular cyclization may compete if amines are absent, forming pyrazolo[3,4-d]oxazinones as byproducts . Kinetic studies (e.g., in situ IR monitoring) can optimize amine stoichiometry .

Biological Activity Profiling

Q. Q: How can structure-activity relationships (SAR) guide modifications for target specificity?

A:

  • Pyrazole Modifications : Replace 1-methyl with bulkier groups (e.g., isopropyl) to assess steric effects on kinase inhibition .
  • Urea Linker : Thiourea analogs may enhance hydrogen-bonding with targets like ACTH receptors .
    Method : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) to prioritize derivatives .

Stability Under Experimental Conditions

Q. Q: What are the stability concerns during storage or biological assays?

A:

  • Hydrolysis : The urea bond is susceptible to acidic/basic conditions. Store at 4°C in anhydrous DMSO or ethanol .
  • Light Sensitivity : Protect from UV exposure to prevent pyrazole ring degradation .

Scaling-Up Synthesis

Q. Q: How can reactor design improve yield in gram-scale synthesis?

A: Use continuous-flow reactors with immobilized catalysts (e.g., Pd/C for coupling steps) to enhance mixing and reduce side reactions. Process control via PAT (process analytical technology) ensures real-time monitoring of intermediates .

Contradictory Data Resolution

Q. Q: How to address discrepancies in reported biological activity for similar compounds?

A: Re-evaluate assay conditions (e.g., cell line variability, solvent effects). Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .

Applications in Material Science

Q. Q: Can this compound serve as a ligand in coordination chemistry?

A: The pyridyl and urea groups act as chelating sites for transition metals (e.g., Cu²⁺). Test via UV-Vis titration (λ shifts upon metal binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.